molecular formula C19H19N5O4S B12496854 N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12496854
M. Wt: 413.5 g/mol
InChI Key: BPJHJHCRCFPSHO-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a methoxy group, a nitro group, a triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Formation of the Triazole Ring: Cyclization reaction to form the triazole ring.

    Thioether Formation: Introduction of the sulfanyl group.

    Acetamide Formation: Coupling of the acetamide moiety.

Each step would require specific reagents and conditions, such as acids for nitration, bases for methoxylation, and catalysts for cyclization.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure and functional groups.

    Biology: Use as a biochemical probe or inhibitor.

    Materials Science: Incorporation into polymers or as a precursor for advanced materials.

    Industry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and nitro group could play roles in binding interactions, while the sulfanyl group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds, nitroaromatics, and sulfanylacetamides.

Uniqueness

    Structural Complexity: The combination of functional groups in this compound is unique.

    Potential Biological Activity: The specific arrangement of groups may confer unique biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19N5O4S/c1-12-6-4-5-7-14(12)18-21-22-19(23(18)2)29-11-17(25)20-15-9-8-13(28-3)10-16(15)24(26)27/h4-10H,11H2,1-3H3,(H,20,25)

InChI Key

BPJHJHCRCFPSHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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